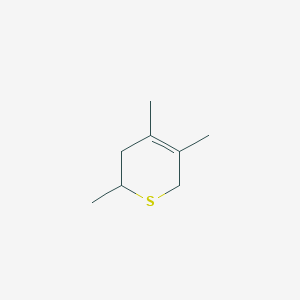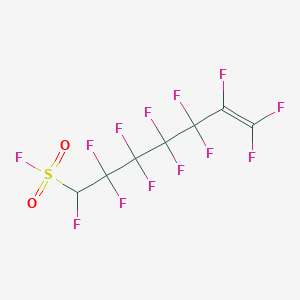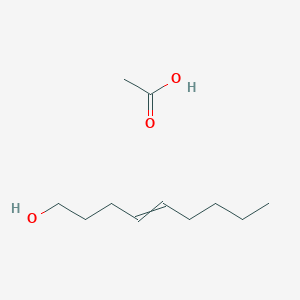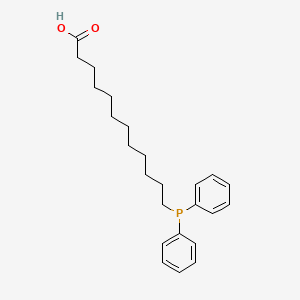
12-(Diphenylphosphanyl)dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(Diphenylphosphanyl)dodecanoic acid is an organophosphorus compound that features a phosphanyl group attached to a dodecanoic acid backbone
Métodos De Preparación
The synthesis of 12-(Diphenylphosphanyl)dodecanoic acid typically involves the reaction of diphenylphosphine with a dodecanoic acid derivative. One common method includes the use of a Grignard reagent to introduce the phosphanyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphanyl group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
12-(Diphenylphosphanyl)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The phosphanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
12-(Diphenylphosphanyl)dodecanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 12-(Diphenylphosphanyl)dodecanoic acid exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
Comparación Con Compuestos Similares
Similar compounds to 12-(Diphenylphosphanyl)dodecanoic acid include other phosphanyl-substituted fatty acids and phosphine ligands. Compared to these compounds, this compound is unique due to its long aliphatic chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Similar Compounds
- Diphenylphosphanylpropanoic acid
- Diphenylphosphanylpentanoic acid
- Triphenylphosphine
These compounds share the phosphanyl group but differ in the length of the aliphatic chain, affecting their solubility and reactivity.
Propiedades
Número CAS |
79849-57-3 |
|---|---|
Fórmula molecular |
C24H33O2P |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
12-diphenylphosphanyldodecanoic acid |
InChI |
InChI=1S/C24H33O2P/c25-24(26)20-14-6-4-2-1-3-5-7-15-21-27(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-13,16-19H,1-7,14-15,20-21H2,(H,25,26) |
Clave InChI |
CMCJGMODZZVNBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCCCCCCCCCC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


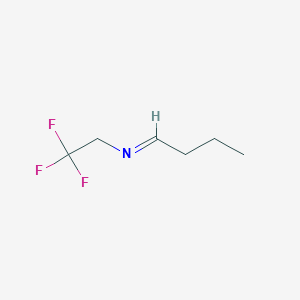
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
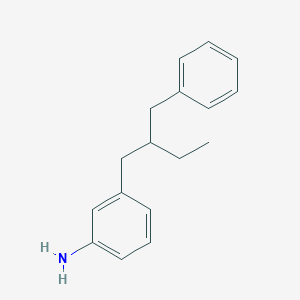
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
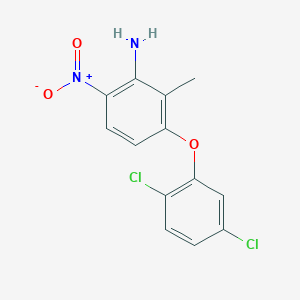
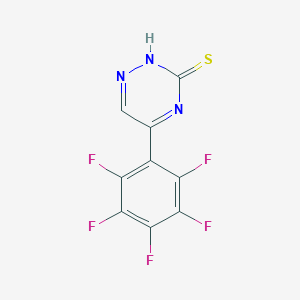
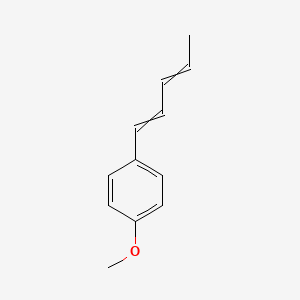
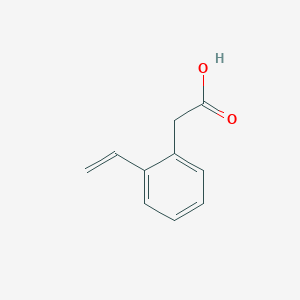
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
